1-Butyl-4-nitrosobenzene
Description
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Structure
3D Structure
Properties
CAS No. |
34645-50-6 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-butyl-4-nitrosobenzene |
InChI |
InChI=1S/C10H13NO/c1-2-3-4-9-5-7-10(11-12)8-6-9/h5-8H,2-4H2,1H3 |
InChI Key |
XFDALNVZYFHILZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=O |
Origin of Product |
United States |
Historical Trajectories in C Nitroso Compound Research
The scientific journey into the world of C-nitroso compounds, where a carbon atom is directly bonded to a nitroso group, commenced in 1874. acs.orgacs.org Early research was captivated by the distinct colors—blue, blue-green, or white—exhibited by these compounds. acs.orgresearchgate.net This led to the early realization that the white color of the solid-state was due to dimerization, a phenomenon that became a central theme in subsequent structural studies. acs.org The initial decades of research, from 1874 to 1924, were largely focused on synthetic methodologies and the reactions of the monomeric forms, with limited tools available to probe the structure of the dimers. acs.org
The advent of electronic theories of valency in the 1920s and 1930s, coupled with dipole moment measurements, provided a new lens through which to understand nitroso compounds. acs.org A significant breakthrough came in 1950 with the first crystal structure determinations of dimeric aromatic nitroso compounds, which confirmed a trans arrangement of the substituted phenyl groups relative to the nitrogen-nitrogen bond. acs.org This period marked a shift towards more systematic crystallographic and spectroscopic investigations, solidifying the structural understanding of these intriguing molecules. acs.org
Academic Significance of Aromatic C Nitroso Functionality
Aromatic C-nitroso compounds are of significant academic interest due to the versatile reactivity of the nitroso group. This functionality can act as both a nucleophile, with its nitrogen and oxygen atoms possessing lone pairs of electrons, and an electrophile, where the nitrogen atom is susceptible to nucleophilic attack. at.ua This dual reactivity makes them valuable building blocks in organic synthesis for creating a diverse array of nitrogen- and oxygen-containing molecules. researchgate.net
The ability to modify the aromatic ring allows for the fine-tuning of the electronic and steric properties of the molecule, making aromatic nitroso compounds excellent models for studying a wide range of chemical phenomena. at.ua These include investigations into reactivity-selectivity relationships and solid-state processes. at.ua Furthermore, the equilibrium between the monomeric and dimeric forms of nitrosoarenes presents a fascinating case of dynamic chemistry, offering insights into molecular self-organization. at.ua
The reactivity of the nitroso group is often compared to the analogous carbonyl group. For instance, the nucleophilic addition to a nitroso group is mechanistically similar to the addition to an aldehyde, leading to a wide variety of products depending on the chosen nucleophile. at.ua
Role As Reactive Intermediates in Chemical Transformations
Direct Nitrosation Strategies
Direct nitrosation involves the introduction of a nitroso group onto an aromatic ring through the substitution of a hydrogen atom or a functional group.
Electrophilic Aromatic Substitution Approaches
Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces a substituent, usually a hydrogen atom, on an aromatic ring. numberanalytics.com In the context of nitrosation, this involves the attack of a nitrosating agent on an activated aromatic ring. thieme-connect.de
Activated arenes, which are electron-rich, can undergo electrophilic displacement of a hydrogen atom by a nitrosating reagent. thieme-connect.de The substitution typically occurs at the para position relative to an activating group such as an amino, alkoxy, or hydroxy group. thieme-connect.de Common nitrosating agents are generated from nitrous acid, which is often produced by the acidification of sodium nitrite (B80452). thieme-connect.dewikipedia.org To minimize side reactions, these nitrosations are generally performed at or below 0°C. thieme-connect.de
For example, phenols can be converted to their corresponding 4-nitrosophenols by treatment with nitrous acid. thieme-connect.de Similarly, the direct nitrosation of anisole (B1667542) has been achieved using sodium nitrite in a mixture of dichloromethane (B109758) and trifluoroacetic acid. nih.gov
Nitrosodesilylation Reactions Utilizing Electrophilic Nitrosating Agents
Nitrosodesilylation offers an alternative route for the synthesis of nitrosobenzene derivatives. This method involves the electrophilic ipso-substitution of a trimethylsilyl-substituted benzene (B151609) derivative. acs.org The reaction conditions, including time, temperature, and the amount of the nitrosating agent (such as NOBF₄), can be optimized for various substrates, including those that are moderately electron-deficient, electron-rich, or sterically hindered. acs.org A notable aspect of this reaction is the formation of a stable intermediate, a NO⁺ adduct with the nitrosobenzene derivative, which can be characterized by techniques like ¹⁹F NMR. acs.org This complex decomposes upon aqueous workup to yield the desired nitrosobenzene derivative. acs.org
Oxidative Synthesis from Amines and Related Precursors
The oxidation of arylamines and their derivatives provides another major pathway to aryl nitroso compounds.
Oxidation of Arylamines (e.g., 4-tert-Butylaniline)
The oxidation of arylamines to their corresponding nitroso derivatives is a common synthetic strategy. at.ua A variety of oxidizing agents can be employed for this transformation. nih.gov For instance, hindered aromatic nitroso-compounds can be prepared by oxidizing the corresponding amines with m-chloroperoxybenzoic acid. rsc.org The selective oxidation of anilines to nitrosoarenes can be challenging, as over-oxidation can lead to the formation of nitroarenes. acs.org
The reaction temperature can be a critical factor in determining the product selectivity. mdpi.comhilarispublisher.com For example, using certain catalysts, the oxidation of anilines with hydrogen peroxide at room temperature can yield nitroso derivatives, while higher temperatures may favor the formation of nitroarenes. mdpi.comhilarispublisher.com
Mild Oxidation with Peroxides
Hydrogen peroxide, in the presence of a suitable catalyst, is a frequently used oxidant for the conversion of aromatic amines to nitroso compounds. nih.govorganic-chemistry.org Catalysts such as MoO₃/KOH, ammonium (B1175870) molybdate, or other molybdenum salts can facilitate the oxidation of anilines with H₂O₂ to produce nitroso arenes in good yields. organic-chemistry.org For example, 4-tert-butylaniline (B146146) can be oxidized using this method. nih.gov
Another approach involves the use of peroxotungstophosphate as a catalyst for the hydrogen peroxide oxidation of aromatic amines like aniline (B41778), 4-methylaniline, and 4-chloroaniline (B138754) to their respective nitroso compounds. nih.gov
Reductive Pathways from Nitro Compounds
The reduction of nitro compounds is another established method for preparing aryl nitroso compounds. wikipedia.org This process typically involves a two-step sequence: the reduction of the nitro compound to the corresponding hydroxylamine (B1172632), followed by the re-oxidation of the hydroxylamine to the nitroso state. tandfonline.com This is because it is generally not feasible to stop the reduction of a nitro group directly at the nitroso oxidation level. tandfonline.com
A variety of reducing agents can be used to convert nitro compounds to hydroxylamines, including catalytic transfer hydrogenation with a rhodium catalyst and hydrazine (B178648) hydrate, or the use of tin(II) chloride. tandfonline.com The subsequent oxidation of the hydroxylamine to the nitroso compound can be achieved with reagents like pyridinium (B92312) chlorochromate (PCC) in THF, which is known to be a mild and selective oxidant. tandfonline.com
This article explores various synthetic methodologies for the production of this compound and other related aryl nitroso compounds. The synthesis of these compounds is of significant interest due to their versatile applications in organic chemistry. The following sections detail several key approaches, including reduction of nitroarenes, electrochemical methods, catalytic reductions, photochemical strategies, and organometallic routes.
1 Reduction of 1-Butyl-4-nitrobenzene
The reduction of nitro compounds is a common method for preparing nitroso compounds. wikipedia.org For the specific synthesis of this compound, its precursor, 1-butyl-4-nitrobenzene, would undergo a controlled reduction. synhet.comlookchem.comtcichemicals.comnih.govchemsrc.comchemicalbook.com This transformation requires careful selection of reducing agents and reaction conditions to avoid over-reduction to the corresponding aniline. commonorganicchemistry.com
Common reducing agents for the conversion of nitroarenes to their corresponding anilines include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as metals like iron or zinc in acidic media, and tin(II) chloride. commonorganicchemistry.comyoutube.com To isolate the nitroso intermediate, milder and more controlled reduction conditions are necessary. The synthesis of nitrosobenzene itself can be achieved by the reduction of nitrobenzene (B124822) to β-phenylhydroxylamine, followed by oxidation. orgsyn.org
Table 1: Common Reducing Agents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Notes |
|---|---|---|
| H₂ + Pd/C | Catalytic Hydrogenation | Often leads to the aniline. commonorganicchemistry.com |
| H₂ + Raney Nickel | Catalytic Hydrogenation | Effective, can be used to avoid dehalogenation. commonorganicchemistry.com |
| Fe in Acid | Acidic (e.g., AcOH) | Mild conditions. commonorganicchemistry.com |
| Zn in Acid | Acidic (e.g., AcOH) | Mild conditions. commonorganicchemistry.com |
| SnCl₂ | - | Chemoselective for nitro groups. youtube.com |
2 Electroreduction of Nitro Compounds to Nitroso Intermediates
Electrochemical reduction provides an alternative and often more controlled method for the synthesis of nitrosoarenes from nitroarenes. rsc.org This technique allows for fine-tuning of the reduction potential, which can favor the formation of the nitroso intermediate over the fully reduced aniline. acs.org The process typically involves the use of specific electrode materials and electrolytes. rsc.orgresearchgate.net
The electrochemical reduction of nitrobenzene, for example, proceeds through the formation of nitrosobenzene as a key intermediate. researchgate.net By carefully controlling parameters such as cell voltage and solvent, it is possible to selectively obtain various reduction products, including azoxy, azo, and hydrazo compounds, as well as anilines. rsc.org However, isolating the nitroso derivative can be challenging as it is more easily reduced than the starting nitro group. acs.org Specialized electrolytic cells that reoxidize the hydroxylamine intermediate have been developed to facilitate the formation of nitroso compounds. acs.org
3 Catalytic Reductions Employing Specific Reductants
The selective catalytic reduction of aromatic nitro compounds to their corresponding phenylhydroxylamines is a crucial step in the synthesis of nitroso compounds, as the hydroxylamines can be subsequently oxidized. mdpi.comresearchgate.net A variety of catalytic systems have been explored for this purpose.
Noble metal catalysts, such as platinum, have been historically used for the reduction of nitro compounds. researchgate.net More recently, non-noble metal catalysts are being investigated as more economical and environmentally friendly alternatives. google.com The choice of reductant is also critical. While strong reducing agents like lithium aluminum hydride will typically reduce nitro groups to amines, milder reductants can allow for the isolation of intermediates. youtube.com For instance, the use of propan-2-ol as a mild reductant in a palladium-catalyzed reaction has been shown to suppress the formation of anilines. nih.gov
Coordination Chemistry and Ligand Properties of 1 Butyl 4 Nitrosobenzene Derivatives
Complex Formation with Transition Metals
Nitrosoarenes, including 1-butyl-4-nitrosobenzene, readily form coordination complexes with a range of transition metals. The primary mode of coordination typically involves the nitrogen atom of the nitroso group, which acts as a Lewis base, donating its lone pair of electrons to the metal center. However, η²-N,O-coordination, where both the nitrogen and oxygen atoms of the nitroso group are involved in bonding, has also been observed, particularly in complexes with early transition metals or in specific redox states.
The nature of the transition metal, its oxidation state, and the other ligands present in the coordination sphere significantly influence the stability and structure of the resulting complex. Studies on related nitrosoarene compounds have shown the formation of stable complexes with late transition metals such as palladium and nickel. For instance, palladium(II) complexes of the type [PdCl₂(ArNO)₂] have been synthesized and characterized, where ArNO represents a generic nitrosoarene ligand. It is anticipated that this compound would form analogous complexes. The electron-donating nature of the butyl group in the para position is expected to increase the electron density on the nitroso group, potentially enhancing its donor capacity and influencing the stability of the resulting metal complexes.
Redox Non-Innocence of Nitrosoarene Ligands
A defining characteristic of nitrosoarene ligands is their "redox non-innocence." This term describes ligands that can exist in multiple, stable oxidation states within a metal complex, making the assignment of a formal oxidation state to the metal center ambiguous. mdpi.com This property is central to the reactivity and electronic structure of their coordination compounds.
Ligand-Centered Reduction and Oxidation States
Nitrosoarene ligands can undergo reversible one- and two-electron reductions, leading to distinct ligand-centered oxidation states. These states are often spectroscopically and structurally distinguishable. The neutral nitrosoarene ligand (ArNO)⁰ can be reduced to a radical anion (ArNO)¹⁻ and further to a dianion (ArNO)²⁻. nih.govresearchgate.net
The different oxidation states of the nitrosoarene ligand can be identified by changes in key bond lengths and vibrational frequencies. For example, as the ligand is reduced, the N-O bond length increases, and the corresponding N-O stretching frequency (ν(NO)) decreases. This is because the added electrons populate the π* antibonding orbital of the N-O bond, weakening it. researchgate.net
Table 1: General Trends in Bond Parameters for Different Oxidation States of Coordinated Nitrosoarene Ligands
| Oxidation State | N-O Bond Length (Å) | C-N Bond Length (Å) | N-O Stretching Frequency (cm⁻¹) |
| (ArNO)⁰ | Shorter | Longer | Higher |
| (ArNO)¹⁻ | Intermediate | Intermediate | Intermediate |
| (ArNO)²⁻ | Longer | Shorter | Lower |
Note: This table presents generalized trends based on studies of various nitrosoarene complexes. Specific values for this compound complexes would require experimental determination.
Parallels with Oxygen Ligands (e.g., Superoxo, Peroxo)
The redox behavior of nitrosoarene ligands draws a compelling parallel to that of dioxygen (O₂) when it coordinates to a metal center. The neutral nitrosoarene ligand, (ArNO)⁰, is analogous to O₂. The one-electron reduced radical anion, (ArNO)¹⁻, is comparable to the superoxide (B77818) ligand (O₂⁻), and the two-electron reduced dianion, (ArNO)²⁻, is similar to the peroxide ligand (O₂²⁻). nih.gov This analogy provides a useful framework for understanding the electronic structure and potential reactivity of metal-nitrosoarene complexes.
Structural Elucidation of Metal-Nitroso Complexes
The precise arrangement of atoms in metal-nitrosoarene complexes is crucial for understanding their properties. X-ray crystallography has been an indispensable tool for the structural elucidation of these compounds. researchgate.net
Electronic Structure Characterization within Coordination Spheres
The electronic structure of metal-nitrosoarene complexes is a key determinant of their color, magnetic properties, and reactivity. Various spectroscopic techniques, in conjunction with computational methods, are employed to probe the distribution of electrons within the coordination sphere. researchgate.net
Techniques such as UV-visible spectroscopy, electron paramagnetic resonance (EPR) spectroscopy (for paramagnetic species), and X-ray absorption spectroscopy (XAS) provide information about the metal and ligand oxidation states and the nature of the metal-ligand bonding. nih.gov For instance, the appearance of new absorption bands in the UV-vis spectrum upon complexation can be attributed to charge-transfer transitions between the metal and the nitrosoarene ligand.
Computational studies, such as those employing density functional theory (DFT), have been instrumental in complementing experimental data. These calculations can provide a detailed picture of the molecular orbitals and the distribution of spin density in paramagnetic complexes, helping to rationalize the observed redox non-innocence and the electronic communication between the metal and the ligand. The electron-donating butyl group in this compound is expected to influence the energy levels of the frontier molecular orbitals, thereby affecting the electronic spectra and redox potentials of its complexes compared to those of unsubstituted nitrosobenzene (B162901).
Theoretical and Computational Investigations of 1 Butyl 4 Nitrosobenzene and Aryl Nitroso Systems
Quantum Chemical Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for quantum chemical calculations due to its balance of computational cost and accuracy. nih.gov For systems like 1-butyl-4-nitrosobenzene, DFT calculations are used to optimize the molecular geometry, determine electronic properties, and predict spectroscopic behavior. d-nb.info The B3LYP functional, combined with basis sets like 6-311+G(d,p) or 6-311++G(d,p), is commonly employed to compute the structural and energetic characteristics of substituted benzene (B151609) derivatives. d-nb.infonih.govnih.gov These calculations can determine key parameters such as HOMO-LUMO gaps, which are crucial for understanding the kinetic stability and reactivity of the molecule. chalcogen.ro DFT methods are also applied to investigate reaction mechanisms, providing insights into the stabilizing role of various functional groups. rsc.org For instance, in related nitroaromatic compounds, DFT has been used to calculate vertical excitation energies and dissociation energy barriers, providing data that shows excellent agreement with experimental findings. nih.gov
The introduction of substituents onto a benzene ring induces geometric deformations in the aromatic system. Computational methods, particularly DFT at the B3LYP/6-311+G(d,p) level, can reliably predict these changes in bond lengths and angles. nih.gov The nitroso group (-NO) and the butyl group (-C4H9) in this compound will distort the benzene ring from its ideal hexagonal symmetry.
Calculations on monosubstituted benzenes reveal several key effects:
Hybridization Changes: Strong deformations are observed in the angles and bonds immediately adjacent to the substituent, which can be attributed to changes in the hybridization of the ipso-carbon atom. nih.gov
Resonance Effects: Weaker electronic effects are transmitted to the meta and para positions, which are partially related to resonance. nih.gov
The C-C bond lengths within the benzene ring of substituted derivatives typically fall between the standard lengths of C-C single bonds (≈1.54 Å) and C=C double bonds (≈1.34 Å), indicating the delocalized π-system. nih.gov The bond angles in the ring, while close to 120°, will deviate slightly due to the electronic influence of the substituents. nih.gov
| Parameter | Typical Calculated Value (Å or °) | Reference |
|---|---|---|
| Aromatic C-C Bond Length | 1.36 - 1.41 Å | nih.gov |
| C-N (Aromatic-Nitroso) Bond Length | ~1.47 Å | nih.gov |
| Ipso-Angle (Angle at carbon with substituent) | Varies from 118° to 122° | nih.govnih.gov |
| Other Ring C-C-C Angles | 119° - 121° | nih.gov |
Molecular Modeling of Reaction Intermediates and Transition States
Understanding a chemical reaction requires characterizing its highest energy point, the transition state, which is a fleeting structure that is nearly impossible to observe directly. mit.edu Molecular modeling and quantum chemistry calculations are indispensable for determining the structures and energies of these transition states and any associated reaction intermediates. mit.eduresearchgate.net For reactions involving aryl nitroso compounds, such as cycloadditions or dimerizations, computational models can map out the entire potential energy surface. researchgate.net
These calculations can distinguish between different mechanistic possibilities, for example, whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism involving an intermediate. ic.ac.uk Recent advancements include machine-learning-based models that can predict transition state structures much more rapidly than traditional quantum chemistry methods, accelerating the design of new reactions and catalysts. mit.edu These models can achieve high accuracy, with predicted structures being within 0.08 angstroms of those generated by conventional quantum techniques. mit.edu
Computational Simulations of Electrochemical Mechanisms (e.g., DIGISIM)
Cyclic voltammetry is a key technique for investigating the redox behavior of molecules like this compound. While it provides qualitative information on reaction mechanisms, quantitative analysis often requires the use of digital simulation software. Programs like DIGISIM® are used to simulate cyclic voltammograms for proposed electrochemical reaction mechanisms. researchgate.net
DIGISIM utilizes the fast implicit finite difference method to simulate mechanisms that involve single or multiple electron transfer steps coupled with first- and second-order chemical reactions. By comparing the simulated voltammograms with experimental data, researchers can validate a proposed mechanism and extract quantitative kinetic parameters. researchgate.net For instance, in studies of nitrosotoluene derivatives, DIGISIM was used to support the proposed electroreduction mechanism, which involved the formation of a nitroso radical anion that subsequently decays via dimerization. researchgate.net The software can also generate dynamic concentration profiles of the species involved in the reaction at the electrode surface, providing deeper insight into the process.
Theoretical Analysis of Monomer-Dimer Equilibration
A characteristic feature of C-nitroso compounds is their tendency to exist in a dynamic equilibrium between a monomeric form and a dimeric (azodioxy) species. mdpi.comacs.org This equilibrium is influenced by factors such as temperature, solvent, and the electronic and steric nature of substituents on the aromatic ring. semanticscholar.orgscilit.com
Theoretical and computational studies are crucial for understanding the thermodynamics and kinetics of this process. mdpi.com The dimerization involves the formation of a single covalent bond between the nitrogen atoms of two monomer units. mdpi.com Computational analysis helps to determine the relative stability of the cis (Z) and trans (E) isomers of the dimer. csu.edu.au For nitrosobenzene (B162901), calculations have shown that the dimerization process has a significant activation energy barrier. ic.ac.uk The interconversion between Z- and E-isomers in the gas phase or in solution is believed to be a two-step process involving dissociation into monomers followed by re-dimerization. mdpi.com Thermodynamic calculations for nitrosobenzene in the gas phase indicate that the dimerization reaction enthalpy (ΔrH°) is around -22 to -26 kJ·mol⁻¹. mdpi.com Studies have also revealed that the stability of the dinitroso compounds is generally low, with stabilization being more pronounced for alkyl derivatives compared to aromatic ones. csu.edu.au
Advanced Spectroscopic and Analytical Methodologies for Characterization and Mechanistic Elucidation
Electrochemical Spectroscopic Techniques
The combination of electrochemistry with spectroscopic methods offers powerful tools for probing the intricate processes that 1-Butyl-4-nitrosobenzene undergoes at electrode-solution interfaces.
Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of chemical species. For nitrosobenzene (B162901) and its derivatives, CV reveals the key steps involved in their reduction. In aprotic media, the electrochemical reduction of the nitroso group (-NO) typically proceeds through a one-electron transfer to form a stable nitroso-anion radical. scielo.br This process is often electrochemically reversible. scielo.br
The general reduction pathway for a nitrosobenzene derivative can be summarized as:
R-NO + e⁻ ⇌ [R-NO]•⁻ (Formation of the radical anion)
[R-NO]•⁻ + e⁻ → [R-NO]²⁻ (Formation of the dianion)
Subsequent protonation and rearrangement steps can lead to the formation of phenylhydroxylamine and ultimately aniline (B41778). researchgate.net
Studies on the closely related compound, nitrosobenzene, in various solvents demonstrate these characteristic redox waves. The precise potentials at which these redox events occur are influenced by the solvent, the supporting electrolyte, and the substituents on the aromatic ring. scielo.brutexas.edu The electron-donating butyl group in this compound would be expected to slightly alter the reduction potentials compared to unsubstituted nitrosobenzene.
Table 1: Representative Cyclic Voltammetry Data for Nitrosobenzene Reduction Data for the parent compound nitrosobenzene is provided as a reference.
| Redox Process | Potential (V vs. reference) | Medium | Characteristics |
|---|---|---|---|
| R-NO / R-NO•⁻ | ~ -1.1 V | Acetonitrile | Reversible one-electron wave |
Note: Potentials are approximate and can vary significantly with experimental conditions.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov It is an indispensable tool for confirming the formation of the radical anion, [1-Butyl-4-nitrosophenyl]•⁻, during the electrochemical reduction of this compound.
When the radical anion is generated, EPR spectroscopy provides a characteristic spectrum. The key features of this spectrum, the g-value and the hyperfine splitting constants, offer a fingerprint of the radical species. scispace.com The unpaired electron interacts with the magnetic moments of nearby nuclei, primarily the ¹⁴N nucleus of the nitroso group and the ¹H nuclei of the aromatic ring. This interaction splits the EPR signal into a distinct pattern that can be used to map the electron spin density within the molecule. For short-lived radicals, spin trapping techniques, using compounds like α-(4-pyridyl 1-oxide)-N-tert-butylnitrone (POBN) or N-tertiary-butyl nitrone (PBN), can be employed to form more stable radical adducts that are easier to detect and analyze. nih.govresearchgate.net
UV-Visible spectroscopy is a valuable method for monitoring chemical reactions by observing changes in the electronic absorption spectra of the reactants, intermediates, and products over time. The C-nitroso chromophore in aromatic nitroso compounds has a characteristic absorption in the visible region of the spectrum, which is responsible for their typical blue or green color.
During the electrochemical reduction of this compound, the disappearance of the absorption band corresponding to the nitroso group and the appearance of new bands associated with intermediates (like the radical anion) and the final products can be tracked. This allows for the determination of reaction kinetics and provides evidence for the presence of transient species. The radical anion of nitrosoaromatics often possesses a distinct absorption spectrum that can be used for its identification.
Electrochemical Tip-Enhanced Raman Spectroscopy (EC-TERS) is a state-of-the-art technique that provides vibrational spectra of molecules at an electrode surface with nanoscale spatial resolution. nih.gov It combines the chemical fingerprinting capability of Raman spectroscopy with the high resolution of scanning probe microscopy. researchgate.net This method is exceptionally powerful for the in situ investigation of electrochemical processes, allowing for the direct observation of reaction intermediates as they form and evolve on the electrode surface under potential control. confex.com
In the context of this compound, EC-TERS could be used to:
Obtain the Raman spectrum of the molecule adsorbed on the electrode.
Monitor potential-dependent changes in the vibrational modes of the nitroso group as it is reduced.
Directly detect the vibrational signature of the [1-Butyl-4-nitrosophenyl]•⁻ radical anion intermediate at the solid-liquid interface, providing unambiguous evidence of its formation and structure. confex.com
This technique overcomes the limitations of many other methods by providing detailed molecular information directly in the electrochemical environment where the reaction occurs. nih.govkurouskilab.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental tool for the characterization of this compound, providing insights into its functional groups and allowing for the tracking of reaction intermediates. nih.govrsc.org
The most characteristic vibrational mode for this compound is the N=O stretching frequency (νN=O), which typically appears in the 1500-1600 cm-1 region for aromatic nitroso monomers. rsc.org The exact position is sensitive to the electronic environment; the electron-donating butyl group would likely shift this frequency to the lower end of the range compared to nitrosobenzene itself. In the solid state, nitroso compounds often exist as dimers (azodioxy compounds), which lack the N=O bond and instead show characteristic N-O stretching frequencies at lower wavenumbers. rsc.orgwikipedia.org
IR spectroscopy is invaluable for monitoring chemical transformations of this compound. bgsu.edu For instance, in reactions with ketenes, the formation of an intermediate like an oxazetidin-4-one could be inferred. This would involve the disappearance of the characteristic νN=O band and the appearance of a strong carbonyl (C=O) stretching band, typically around 1750-1800 cm-1 for a strained four-membered ring, as well as C-O stretching vibrations. nih.gov The progress of a reaction can be followed by monitoring the decrease in the intensity of reactant peaks and the corresponding increase in product or intermediate peaks over time.
| Functional Group | Compound Type | Characteristic IR Frequency (cm-1) |
|---|---|---|
| N=O Stretch | Aromatic Nitroso Monomer | ~1500 - 1600 |
| C-N Stretch | Aromatic Nitroso Compound | ~1100 and 760-860 |
| C=O Stretch | Oxazetidin-4-one (strained ring) | ~1750 - 1800 |
| C-H Stretch (Alkyl) | Butyl Group | ~2850 - 2960 |
When this compound acts as a ligand and binds to a metal center, the N-O stretching frequency (νN-O) in its IR spectrum provides critical information about the coordination mode and the electronic interplay between the metal and the ligand. researchgate.net The bonding of the nitroso group to a metal can be described by two limiting geometries: linear (M-N-O) and bent (M-N-O). wikipedia.org
These geometries can be distinguished by their νN-O frequencies. sci-hub.se
Linear M-N-O: In this mode, the ligand is formally considered a nitrosyl cation (NO+) donor. The N-O bond order is high, resulting in a stretching frequency typically in the range of 1650-1900 cm-1. wikipedia.org
Bent M-N-O: This mode corresponds to the ligand acting as a nitroso anion (NO-) donor. The N-O bond order is lower, leading to a stretching frequency in the 1525-1690 cm-1 range. wikipedia.org
The degree of π-backbonding from the metal's d-orbitals into the π* orbitals of the nitroso ligand significantly influences the νN-O. Increased backbonding weakens the N-O bond, causing a decrease in the stretching frequency. Factors such as the nature of the metal, its oxidation state, and the other ligands in the coordination sphere all modulate this effect. researchgate.net For a complex containing this compound, the electron-rich aromatic system would influence the ligand's donor properties and thus the observed νN-O.
| Coordination Mode | Formal Ligand Description | Typical νN-O Range (cm-1) | Factors Influencing Frequency |
|---|---|---|---|
| Linear M-N-O | Nitrosyl Cation (NO+) | 1650 - 1900 | Metal identity, oxidation state, charge of complex |
| Bent M-N-O | Nitroso Anion (NO-) | 1525 - 1690 | Degree of metal-to-ligand π-backbonding |
| Bridging M-(NO)-M | - | 1300 - 1650 | Coordination geometry and number of metal centers |
X-ray Diffraction and Absorption Spectroscopy
X-ray techniques provide unparalleled detail regarding the atomic-level structure and electronic properties of this compound and its derivatives.
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. lbl.govresearcher.lifemdpi.com This technique can unambiguously establish key structural parameters, including bond lengths, bond angles, and torsional angles. mdpi.com
A crucial aspect that SCXRD would clarify is the monomer-dimer equilibrium in the crystal lattice. wikipedia.org Aromatic nitroso compounds frequently dimerize to form azodioxybenzenes, which can exist as cis or trans isomers. wikipedia.org If this compound crystallizes as a monomer, the analysis would reveal the C-N and N=O bond lengths and the C-N-O bond angle. If it crystallizes as a dimer, the structure would show an N=N double bond and two N-O single bonds, with specific stereochemistry (cis or trans). rsc.org Furthermore, SCXRD elucidates intermolecular interactions, such as π-π stacking or van der Waals forces, which dictate the crystal packing arrangement. mdpi.com
| Structural Feature | Parameter | Typical Value / Information Obtained |
|---|---|---|
| Monomer vs. Dimer | Molecular Connectivity | Determines if the solid is C10H13NO or (C10H13NO)2 |
| Monomer Bond Lengths | C-N | ~1.3-1.4 Å |
| N=O | ~1.2-1.25 Å | |
| Dimer Bond Lengths | N=N | ~1.25-1.30 Å |
| N-O | ~1.25-1.35 Å | |
| Intermolecular Forces | Packing Analysis | Reveals π-stacking, C-H···π, and other non-covalent interactions |
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific probe of the electronic structure of materials. libretexts.orgspringernature.com When this compound is part of a metal coordination complex, XAS can be used to investigate the electronic state of the metal center and the nature of the metal-ligand bonding. researchgate.net The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, near the absorption edge of the metal, is sensitive to the oxidation state and coordination geometry. nih.gov The energy of the absorption edge typically shifts to higher values as the oxidation state of the metal increases. The pre-edge features, which arise from formally forbidden 1s→3d transitions in transition metals, provide information about the symmetry of the metal site. nih.gov The intensity of these pre-edge peaks is related to the degree of metal 4p mixing into the 3d orbitals, and thus to the covalency of the metal-ligand bonds. nih.gov
The EXAFS region, extending several hundred eV past the edge, contains information about the local atomic environment around the absorbing atom. Analysis of the EXAFS oscillations can determine the coordination number, the identity of neighboring atoms, and precise metal-ligand bond distances. msu.edu For a complex of this compound, XAS could thus provide a detailed picture of how the ligand influences the metal's electronic structure and its immediate coordination sphere. aps.org
| XAS Region | Information Probed | Key Parameters for a Metal Complex |
|---|---|---|
| XANES (Near-Edge) | Electronic Structure & Geometry | Oxidation State: Determined from the absorption edge energy position. |
| Coordination Symmetry: Inferred from the shape and intensity of pre-edge features. | ||
| Covalency: Related to the intensity of pre-edge peaks and edge features. | ||
| EXAFS (Extended) | Local Atomic Structure | Bond Distances: Precise metal-ligand distances (e.g., M-N, M-O). |
| Coordination Number: Number of nearest neighbors to the metal. | ||
| Atom Identification: Identity of neighboring atoms (e.g., N, O, C). |
Mass Spectrometry Techniques
Mass spectrometry (MS) serves as a pivotal analytical tool for the identification and structural elucidation of chemical compounds. In the context of this compound, various MS methodologies can be employed to analyze reaction products, monitor reaction progress, and achieve precise molecular characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. For the analysis of this compound and its reaction products, GC-MS provides a means to separate components of a mixture in the gas phase before their detection by mass spectrometry. The separation is based on the differential partitioning of analytes between a stationary phase in the GC column and a mobile gas phase.
While specific product analysis studies on this compound are not extensively detailed in the available literature, the methodology for analyzing related nitroaromatic compounds is well-established. researchgate.netepa.gov A typical analysis would involve injecting a solution of the product mixture into the GC, where it is vaporized. The compounds then travel through a capillary column, separating based on their boiling points and interactions with the column's stationary phase. As each compound elutes, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries or through interpretation of fragmentation patterns. nist.gov For nitroaromatics, characteristic fragments often involve the loss of the nitro group (NO₂) or related fragments. researchgate.net
Table 1: Typical GC-MS Parameters for Nitroaromatic Compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |
| Column Type | Capillary (e.g., DB-5, DB-1701) | Provides high-resolution separation of analytes. epa.gov |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Optimizes separation of compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Generates reproducible fragmentation patterns for library matching. rsc.org |
| Detector | Quadrupole Mass Analyzer | Separates ions based on their mass-to-charge ratio. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing compounds that are not suitable for GC-MS, such as those that are thermally labile or non-volatile. rsc.org This technique first separates components of a liquid mixture via high-performance liquid chromatography (HPLC) before they are ionized and detected by mass spectrometry. nih.gov LC-MS is particularly well-suited for monitoring the progress of a reaction involving this compound by analyzing aliquots of the reaction mixture over time.
In a typical LC-MS analysis, the reaction mixture is injected into the HPLC system, where it is passed through a column packed with a stationary phase. A liquid mobile phase then elutes the compounds at different rates based on their affinity for the stationary phase. Upon exiting the column, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common "soft" ionization technique used in LC-MS that minimizes fragmentation, often allowing for the detection of the intact molecular ion. nih.gov This is crucial for tracking the disappearance of reactants and the appearance of intermediates and final products in a reaction mixture.
Table 2: Illustrative LC-MS Conditions for Aromatic Compound Analysis
| Parameter | Typical Setting | Relevance for this compound Analysis |
|---|---|---|
| LC Column | Reverse Phase (e.g., C18, Phenyl) | Separates non-polar to moderately polar compounds based on hydrophobicity. sielc.commdpi.com |
| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water | Provides efficient elution for a range of compounds with varying polarities. mdpi.com |
| Ionization Source | Electrospray Ionization (ESI) | Gently ionizes molecules, preserving the molecular ion for mass determination. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | QqQ is excellent for quantification (MRM), while TOF provides high mass accuracy. |
| Detection Mode | Positive or Negative Ion Mode | Selected based on the compound's ability to gain or lose a proton or form adducts. |
Advanced Mass Spectrometry for Molecular Characterization (e.g., FT-ICR MS)
For unambiguous molecular characterization, advanced mass spectrometry techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offer unparalleled performance. nih.gov FT-ICR MS is distinguished by its exceptionally high resolving power and mass accuracy, which enables the determination of elemental formulas for unknown compounds directly from their measured mass-to-charge ratios. asu.edu
This capability would be invaluable for characterizing this compound, its isomers, or novel reaction products where reference standards are unavailable. The ultra-high resolution of FT-ICR MS can distinguish between ions with very similar nominal masses (isobars) that would appear as a single peak in lower-resolution instruments. nih.govasu.edu The precise mass measurement, often with sub-ppm accuracy, severely constrains the number of possible elemental compositions, facilitating confident formula assignment. While often coupled with soft ionization sources like ESI, FT-ICR MS provides a powerful tool for the detailed molecular-level investigation of complex organic mixtures. nih.gov
Table 3: Key Advantages of FT-ICR MS for Molecular Characterization
| Feature | Description | Application to this compound |
|---|---|---|
| Ultra-High Resolving Power | Ability to distinguish between two peaks with a very small difference in m/z. | Separates this compound from isobaric interferences and resolves isotopic patterns. |
| High Mass Accuracy | Measurement of m/z values with very low error (typically <1 ppm). asu.edu | Allows for the confident determination of the elemental formula (e.g., C₁₀H₁₃NO) from the exact mass. |
| Tandem MS (MS/MS) Capability | Ions of a specific m/z can be isolated, fragmented, and analyzed. fiu.edu | Provides structural information by elucidating fragmentation pathways, confirming the nitrosobutyl- and benzene-ring substructures. |
Scanning Electrochemical Microscopy (SECM) for Heterogeneous Electron Transfer Studies
Scanning Electrochemical Microscopy (SECM) is a powerful technique used to investigate the electrochemical reactivity of interfaces at high spatial resolution. rsc.org It is particularly suited for studying heterogeneous electron transfer kinetics at the electrode-solution interface.
In the context of this compound, SECM can be used to probe the kinetics of its reduction or oxidation at an electrode surface. The technique utilizes an ultramicroelectrode (UME) tip positioned close to a substrate (the electrode of interest). The tip's current is recorded as it is moved towards the substrate, generating an "approach curve." The shape of this curve provides information about the electrochemical processes occurring.
Studies on related nitrosoaromatic derivatives show that their reduction is a quasi-reversible process involving two electrons and two protons. researchgate.net The heterogeneous electron transfer rate constant (k⁰) is a key parameter that quantifies the rate of electron transfer across the interface. SECM has been shown to be advantageous for determining these rate constants, especially for slower reactions. researchgate.net Research on similar compounds has demonstrated that the value of k⁰ is highly dependent on the electrode material, with values on a glassy carbon electrode being significantly smaller than on a mercury electrode. researchgate.net By analyzing SECM approach curves under different conditions (e.g., pH, electrode material), a detailed mechanistic understanding of the electron transfer process for this compound can be achieved.
Table 4: Research Findings from SECM Studies of Related Nitrosoaromatics
| Finding | Methodology | Relevance to this compound |
|---|---|---|
| Quasi-reversible electron transfer | Cyclic Voltammetry (CV) and SECM | Suggests the reduction of this compound would likely follow a similar complex, multi-step mechanism. researchgate.net |
| pH-dependent mechanism | Analysis of peak potential (Ep) vs. pH | Indicates that protonation steps are coupled with electron transfer, a behavior expected for the nitroso group reduction. researchgate.net |
| Determination of k⁰ | Analysis of SECM approach curves | SECM could be used to directly measure the heterogeneous electron transfer rate constant for this compound at various electrode surfaces. researchgate.net |
| Electrode material dependence | Comparison of k⁰ on Hg vs. Glassy Carbon | Highlights that the choice of electrode material would be critical in electrochemical studies or applications of this compound. researchgate.net |
Catalytic Applications of 1 Butyl 4 Nitrosobenzene Derivatives
Metal-Catalyzed Organic Transformations
The in situ generation of nitrosoarenes from nitroarenes is a key strategy in catalysis, enabling a range of subsequent transformations. Iron and palladium complexes have proven particularly effective in mediating these reactions.
Iron-Catalyzed Reductive Functionalization of Nitro Compounds via Nitroso Intermediates
Earth-abundant iron catalysts have emerged as a sustainable option for the reductive functionalization of nitro compounds. These reactions are significant as they often operate under mild conditions and tolerate a variety of functional groups. The general mechanism involves the reduction of a nitroarene to a nitroso intermediate, which is then trapped by a nucleophile or undergoes further reaction.
Recent studies have demonstrated the use of a simple, bench-stable [Fe(salen)₂]-μ-oxo precatalyst for the reduction of both aromatic and aliphatic nitro compounds at room temperature. cardiff.ac.uk The choice of reducing agent, such as pinacolborane (HBpin) or phenylsilane (B129415) (H₃SiPh), allows for chemoselective reduction, preserving other sensitive functionalities like carbonyls. cardiff.ac.ukresearchgate.net Mechanistic investigations, including kinetics, electron paramagnetic resonance (EPR), and mass spectrometry, have confirmed the formation of a nitroso intermediate and an on-cycle iron hydride as the key catalytic species. cardiff.ac.ukresearchgate.net
The catalytic cycle is initiated by the activation of the precatalyst to form an iron(III) hydride species. nih.gov This hydride then reacts with the nitro compound in the rate-limiting step to produce an iron(III) hydroxide (B78521) and the corresponding nitroso species. nih.gov This nitroso intermediate can then undergo further reduction or participate in coupling reactions. For example, an iron-catalyzed intramolecular nitroso ene reaction has been developed to synthesize six- or seven-membered N-heterocycles from nitroarenes. acs.orgnih.gov This reaction proceeds efficiently using iron(II) acetate (B1210297) and a phenanthroline ligand. acs.org
Kinetic analysis of these iron-catalyzed systems reveals a first-order rate dependence on the concentrations of the catalyst, nitroarene, and silane. acs.orgnih.gov The turnover-limiting step is proposed to be the hydride transfer from the iron center to the coordinated nitroarene. acs.org
Table 1: Iron-Catalyzed Reductive Coupling of Nitroarenes with Olefins
| Nitroarene Substrate | Olefin Coupling Partner | Product | Yield (%) |
|---|---|---|---|
| Nitrobenzene (B124822) | Styrene | Branched Amine | High |
| 2-Nitrophenol derivative | Crotyl group (intramolecular) | Benzoxazine | High |
Data synthesized from findings on iron-catalyzed reductive functionalization. researchgate.netacs.org
Palladium-Catalyzed Synthesis of Heterocyclic Compounds from Nitroarenes
Palladium catalysts are well-established in C-N bond formation and have been successfully applied to the synthesis of heterocyclic compounds from nitroarenes. These reactions often take advantage of the in situ reduction of the nitro group to a nitroso or amino group, which then participates in a cyclization reaction.
One notable application is the palladium-catalyzed reductive N-heterocyclization of ortho-styryl nitro-heteroaromatic compounds. thieme-connect.com This method, mediated by carbon monoxide, provides access to bicyclic pyrrolo-fused heteroaromatic molecules. thieme-connect.com The reaction tolerates various heterocyclic systems, including thiophene, furan, thiazole, imidazole, pyridine, pyrimidine, and pyridazine, with yields ranging from poor to excellent. thieme-connect.com
Another powerful strategy involves the reductive arylation of nitroarenes with chloroarenes to form diarylamines. nih.gov Under reducing conditions, a BrettPhos-palladium complex catalyzes the dual N-arylation of azoarenes, which are generated in situ from the reduction of nitroarenes. nih.govchemrxiv.org The mechanism is complex, proceeding through a 1,1,2-triarylhydrazine intermediate. nih.govchemrxiv.org This transformation is valuable for synthesizing diarylamines with diverse functionalities. nih.gov
Palladium-catalyzed C-H functionalization followed by intramolecular C-N bond formation is another elegant approach to synthesizing N-heterocycles such as indazoles, indoles, and 2-quinolinones from appropriate nitroarene precursors. nih.gov These methods generally exhibit good functional-group tolerance and provide high yields. nih.gov
Table 2: Palladium-Catalyzed Synthesis of Pyrrolo-Fused Heterocycles
| Heteroaromatic Core | R Group | Yield (%) |
|---|---|---|
| Thiophene | MeO₂C | 32-94 |
| Furan | Me | 32-94 |
| Thiazole | Bn | 32-94 |
| Imidazole | Ts | 32-94 |
Data based on the palladium-catalyzed reductive N-heterocyclization of ortho-styryl nitro-heteroaromatic compounds. thieme-connect.com
Nanoparticle-Mediated Catalysis
Supported metal nanoparticles offer a heterogeneous catalytic approach for the reduction of nitroaromatic compounds. Their high surface area and unique electronic properties often lead to high catalytic activity and the potential for catalyst recycling.
Reduction of Nitroaromatic Compounds Using Supported Metal Nanoparticles (e.g., Ag@TPHH-COF)
The reduction of nitroaromatics to their corresponding anilines is a fundamentally important transformation in industrial chemistry, as anilines are key precursors for dyes, pharmaceuticals, and agrochemicals. researchgate.net Coinage metal nanoparticles, including silver (Ag), have been extensively studied for this purpose. researchgate.net
Silver nanoparticles supported on various materials have shown significant catalytic activity. While the specific use of Ag@TPHH-COF (a covalent organic framework) was not detailed in the provided search results, the general principle involves the adsorption of the nitroaromatic compound and a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), onto the nanoparticle surface. The nanoparticle facilitates the electron transfer from the borohydride to the nitro group, leading to its reduction. researchgate.net
The catalytic efficiency is influenced by the size and morphology of the nanoparticles and the nature of the support material. researchgate.net For instance, gold nanoparticles deposited on porous silicon have demonstrated excellent catalytic activity for the reduction of p-nitroaniline. mdpi.com The proposed mechanism involves the dissociation of a hydrogen source on the metal surface, followed by the hydrogenation of the nitro group. mdpi.com These reactions are often monitored by UV-Vis spectroscopy, observing the disappearance of the nitroaromatic peak and the appearance of the corresponding aniline (B41778) peak. mdpi.com
Table 3: Nanoparticle-Catalyzed Reduction of 4-Nitrophenol
| Catalyst | Support | Reducing Agent | Reaction Time | Efficiency (%) |
|---|---|---|---|---|
| AgNPs | Biopolymer | NaBH₄ | ~6-7 min | >94 (after 5 cycles) |
| Pt NPs | Guar Gum | NaBH₄ | 320 s | 97 |
This table presents a summary of findings from various studies on nanoparticle-catalyzed reductions. researchgate.netmdpi.com
Supramolecular Chemistry of 1 Butyl 4 Nitrosobenzene and Nitrosobenzene Derivatives
Monomer-Dimer Equilibria in Solution and Solid State
Nitrosoarenes typically exist in a dynamic equilibrium between a monomeric (Ar-N=O) and a dimeric form. wikipedia.org In the solid state, the dimeric form, often an azodioxide, is generally favored. wikipedia.orgacs.org These dimers can exist as cis and trans-isomers. wikipedia.org In solution, a reversible dissociation into the monomeric structure occurs. acs.org The monomer is characterized by its distinct blue or green color, while the dimer is typically colorless or pale yellow. wikipedia.orgacs.org The position of this equilibrium is highly sensitive to the solvent, temperature, and concentration. wikipedia.orgrsc.org For instance, while some p-alkyl-substituted nitrosobenzenes favor the monomeric form in organic solvents, they shift significantly towards the dimer in water. acs.org This shift is attributed to the dipolar stabilization of the more polar dimer structure by water. acs.orgsemanticscholar.org
The monomer-dimer equilibrium of nitrosobenzene (B162901) derivatives can be observed and quantified using techniques like NMR spectroscopy. In ¹H NMR spectra, distinct signals for the monomer and dimer can be identified, allowing for the study of their relative populations under various conditions. semanticscholar.org
Influence of Host-Guest Encapsulation on Equilibria
Supramolecular hosts can profoundly influence the monomer-dimer equilibrium of nitrosobenzene derivatives, particularly in aqueous solutions where dimerization is often favored. acs.org Various water-soluble cavitands, such as octa acid (OA), cyclodextrins (CD), and cucurbit rsc.orguril (CB7), have been shown to selectively encapsulate the monomeric form of nitrosoarenes, thereby shifting the equilibrium away from the dimer. acs.orgacs.org
For example, studies on 4-nitrosocumene, a close structural analog of 1-butyl-4-nitrosobenzene, demonstrate that its natural preference for dimerization in water is reversed upon the addition of these hosts. acs.org The host's cavity provides a confined, hydrophobic environment that preferentially binds the monomeric guest, effectively sequestering it from the bulk solution and preventing dimerization. acs.orgacs.org Encapsulation within the duplex capsule of octa acid (OA₂) was found to select for two individual monomers rather than a single dimer. acs.orgsemanticscholar.org Similarly, α-, β-, and γ-cyclodextrins, as well as CB7, were effective in binding the monomeric form of 4-nitrosocumene, leading to a decrease in the NMR signals corresponding to the dimer. acs.org This selective binding is a powerful tool for controlling the reactive species in solution, as only the monomeric form is typically reactive, for instance, in spin-trapping applications. acs.org
Table 1: Effect of Supramolecular Hosts on the Monomer-Dimer Equilibrium of 4-Nitrosocumene in Aqueous Solution
| Host Molecule | Observed Effect on Equilibrium | Reference |
|---|---|---|
| Octa Acid (OA) | Shifts equilibrium towards the monomer; encapsulates two monomers in its dimeric capsule (OA₂) | acs.orgacs.org |
| Cyclodextrins (α, β, γ) | Shifts equilibrium towards the monomer by forming host-guest complexes | acs.org |
Factors Affecting Dimerization Propensity (e.g., Substituent Effects)
The tendency of a nitrosobenzene derivative to dimerize is strongly influenced by the nature and position of substituents on the aromatic ring. rsc.org Both electronic and steric factors play a crucial role.
Electronic Effects: Electron-donating groups, particularly in the para-position, decrease the propensity for dimerization. acs.org For instance, compounds like p-nitrosoanisoles and p-nitrosoanilines, which feature strong electron-donating groups, often prefer to exist in their monomeric forms even in the solid state. mdpi.com This effect is also observed in solution, where such substitutions slow down the C–NO bond rotation and diminish the tendency to form dimers. acs.org
Steric Effects: The presence of bulky substituents, especially at the ortho-positions (positions 2 and 6) of the benzene (B151609) ring, can sterically hinder the approach of two molecules, thereby disfavoring dimerization. rsc.org For example, 2,4,6-tri-t-butylnitrosobenzene is entirely monomeric in solution due to the significant steric bulk of the t-butyl groups. rsc.org In contrast, 2,4,6-trimethylnitrosobenzene exists as an equilibrium mixture of monomer and both Z- and E-azodioxy dimers, indicating that the smaller methyl groups provide less steric hindrance. rsc.org
Table 2: Influence of Substituents on Nitrosobenzene Dimerization
| Compound | Substituents | Predominant Form in Solution | Primary Influencing Factor | Reference |
|---|---|---|---|---|
| 2,4,6-Tri-t-butylnitrosobenzene | Three bulky t-butyl groups | Monomer | Steric Hindrance | rsc.org |
| 2,4,6-Trimethylnitrosobenzene | Three methyl groups | Monomer-Dimer Equilibrium | Reduced Steric Hindrance | rsc.org |
| 4-(N,N-dimethylamino)nitrosobenzene | Strong electron-donating group at para-position | Monomer | Electronic Effects | acs.org |
Modulation of Intramolecular Dynamics through Supramolecular Interactions
Supramolecular interactions, particularly host-guest encapsulation, can not only alter intermolecular equilibria but also modulate the intramolecular dynamics of the guest molecule. acs.org For nitrosobenzene derivatives, a key dynamic process is the rotation around the C–NO single bond in the monomeric form. acs.org
In an unhindered environment, this rotation is typically fast on the NMR timescale. acs.org However, when a nitrosobenzene derivative is encapsulated within a host molecule, the confined space of the host's cavity can impose steric restrictions that slow down this rotation. acs.orgsemanticscholar.org Research on 4-(N,N-dimethylamino)nitrosobenzene has shown that its encapsulation within an octa acid host results in more restricted intramolecular C–N bond rotations. acs.orgacs.org This modulation of internal motion highlights the ability of supramolecular systems to impose a level of conformational control on a guest molecule that is not present in the bulk solution. acs.org
Role of Non-Covalent Interactions in Molecular Assembly
The self-assembly of nitrosobenzene derivatives in both crystalline solids and on surfaces is directed by a variety of non-covalent interactions. mdpi.com These weak forces, including hydrogen bonds, π-π stacking, and other electrostatic or dispersion interactions, determine the final supramolecular architecture. nih.govresearchgate.net
In the crystal structure of substituted nitroaromatics, interactions such as C–H···O hydrogen bonds and π-π contacts between adjacent benzene rings are crucial for stabilizing the crystal packing. researchgate.net The geometry of these interactions is influenced by the substituents on the benzene ring. mdpi.com For instance, the length of the C-N bond and the twist angle of the nitroso (or nitro) group relative to the phenyl ring can vary significantly depending on the electronic effects of other substituents and the intermolecular forces at play in the crystal lattice. mdpi.com
The formation of self-assembled monolayers (SAMs) on surfaces like gold provides another platform to study these interactions in a two-dimensional space. mdpi.com Nitrosobenzene derivatives can form ordered arrangements where the orientation of the molecules promotes dimerization at the interface. mdpi.com The stability of these assemblies is governed by a balance of forces, including the interaction of the nitroso groups, van der Waals forces between alkyl chains (if present), and π-π stacking between the aromatic rings. nih.govresearchgate.net Theoretical calculations have shown that dispersion interactions play a significant role in stabilizing the parallel-slipped orientation of nitrobenzene (B124822) dimers. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Nitrosobenzene | |
| 4-Nitrosocumene | |
| 4-(N,N-dimethylamino)nitrosobenzene | |
| p-Nitrosoanisole | |
| p-Nitrosoaniline | |
| 2,4,6-Tri-t-butylnitrosobenzene | |
| 2,4,6-Trimethylnitrosobenzene | |
| Octa Acid | |
| Cyclodextrin | |
| Cucurbit rsc.orguril | |
| 1-Butyl-4-nitrobenzene | |
| 4-Chloroaniline (B138754) | |
| 1-Chloro-2-methyl-4-nitrobenzene | |
| 2-Chloro-5-nitrotoluene | |
| 2-Chloro-6-nitrotoluene | |
| 1-Chloro-4-nitrobenzene | |
| p-Dinitrosobenzene | |
| p-Iodonitrosobenzene |
Photochemistry of Aryl Nitroso Compounds
Photodissociation of Nitroso Dimers to Monomers
In the solid state and often in solution, aryl nitroso compounds exist in equilibrium between a monomeric and a dimeric form. nih.gov The monomer (Ar-N=O) is typically a vibrant green or blue species, whereas the dimer, an azodioxy compound (Ar-N(O)=N(O)-Ar), is generally colorless or pale yellow. nih.gov This equilibrium is a crucial factor affecting the reactivity, stability, and isolation of these compounds. nih.gov
X-ray crystallography has unambiguously confirmed the dimeric structure of several nitrosoarenes in the solid state. nih.govacs.orgscribd.com In solution, an equilibrium is established, the position of which depends on factors like solvent, concentration, and temperature. The introduction of light energy can perturb this equilibrium, favoring the formation of the monomeric species through photodissociation of the dimer's N-N bond. This process is significant as the monomer is often the primary photoactive species that proceeds to undergo further chemical transformations.
Table 1: Monomer-Dimer Equilibrium in Aryl Nitroso Compounds
| Form | Typical Appearance | State | Evidence |
|---|---|---|---|
| Monomer (Ar-N=O) | Green or Blue | Solution | Spectroscopic Analysis nih.gov |
| Dimer (Azodioxy) | White / Colorless | Solid State | X-ray Crystallography scribd.com |
Generation of Reactive Intermediates via Photoexcitation
Upon absorption of light, typically in the UV-A region (around 365 nm), aryl nitroso compounds are promoted to an electronically excited state. nih.govnih.govacs.org This excited state is highly energetic and can decay through various pathways, leading to the formation of reactive intermediates. The photochemistry of the related nitroarenes, which can be photochemically converted to nitroso species, provides insight into these processes. nih.govacs.org
Photoexcitation of nitrobenzene (B124822), a related compound, involves transitions to various singlet excited states (S₁, S₂, S₃, S₄), followed by efficient intersystem crossing to a triplet state. acs.orgacs.org This triplet species is often a key intermediate in subsequent reactions. For aryl nitroso compounds, photoexcitation can lead to the homolytic cleavage of bonds to generate radical species. The versatile electronic nature of the nitroso group allows it to participate in reactions as an electrophile, nucleophile, diradical, or a radical acceptor. researchgate.netrsc.org The generation of aryl radicals from precursors like aryl halides and diazonium salts under photoinduced conditions is a well-established strategy in organic synthesis. nih.govnih.goviaea.org Similarly, photoexcited N-nitroso compounds can generate aminium radicals in the presence of acid. nih.gov
Table 2: Photochemically Generated Reactive Intermediates
| Precursor Class | Reactive Intermediate | Generation Condition | Reference |
|---|---|---|---|
| Nitroarenes | Excited Triplet State | Photoexcitation | acs.org |
| Aryl Precursors (e.g., halides) | Aryl Radical | Photoinduced Electron Transfer | nih.goviaea.org |
| N-Nitrosamines | Aminium Radical | Photoexcitation in Acid | nih.gov |
| Aryl Nitroso Compounds | Diradicals / Radical Acceptors | Photoexcitation | researchgate.netrsc.org |
Solid-State Photochemical Reactivity and Topochemical Effects
As established, aryl nitroso compounds like 1-Butyl-4-nitrosobenzene typically exist as dimers in the solid crystalline state. acs.orgscribd.com Photochemical reactions conducted in the solid state are distinct from those in solution, as the mobility of the reactants is severely restricted. The course of such reactions is often dictated by the specific arrangement of the molecules within the crystal lattice, a concept known as topochemistry.
The crystal packing determines the proximity and orientation of reactive functional groups. For a reaction to occur, the atomic centers involved must be within a certain distance and have a suitable orientation, as dictated by the topochemical postulates. While specific studies on the solid-state photochemical reactivity of this compound are not widely documented, the dimeric structure confirmed for analogous compounds suggests that any solid-state photoreaction would be highly dependent on the crystal packing of the azodioxy dimer. scribd.com Potential reactions could include intramolecular rearrangements or intermolecular reactions with neighboring dimers if the crystal lattice geometry permits.
Scalability and Reactor Design for Photochemical Transformations
The synthetic utility of aryl nitroso compounds has been historically limited by their instability and the challenges of safely scaling up their production. nih.govnih.gov Modern photochemical reactor technology, particularly continuous flow chemistry, has provided a robust solution to these problems. acs.orgresearchgate.net
Continuous flow processing offers significant advantages over traditional batch-mode operations for photochemistry. nih.gov These benefits include highly uniform irradiation of the reaction mixture, precise control over residence time and temperature, and superior photon transfer efficiency. nih.govnih.gov Such reactors inherently offer enhanced safety, as only small volumes of hazardous materials are present in the irradiated zone at any given time. nih.gov This technology has proven effective for the synthesis of nitrosoarenes, allowing for scalable, multi-gram production. nih.govacs.orgscribd.com
A typical setup involves pumping a solution of the starting material through narrow, transparent tubing (e.g., FEP or PFA) that is coiled around a high-power light source, such as a 365 nm LED lamp. nih.govacs.orgnih.gov The choice of solvent is critical, with fluorinated alcohols like trifluoroethanol (TFE) often giving superior results. nih.govacs.org This approach enables access to nitrosoarenes that are often unstable and difficult to isolate as intermediates in batch reactions. acs.org
Table 3: Typical Parameters for Continuous Flow Photochemical Synthesis of Nitrosoarenes
| Parameter | Description / Value | Significance | Reference |
|---|---|---|---|
| Reactor Type | Coiled FEP or PFA tubing | High surface-area-to-volume ratio, optical transparency. | nih.gov |
| Light Source | High-power 365 nm LEDs | Efficient excitation of the chromophore. | nih.govacs.org |
| Solvent | Trifluoroethanol (TFE) | Consistently superior results for the reaction. | nih.govacs.org |
| Residence Time | ~10 minutes | Precise control over reaction time to maximize yield and minimize decomposition. | acs.org |
| Scale | Gram quantities | Demonstrates the scalability of the flow process. | acs.orgscribd.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
